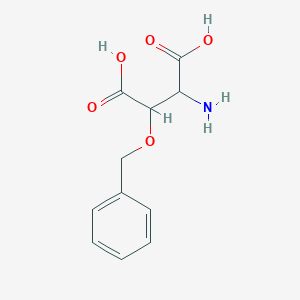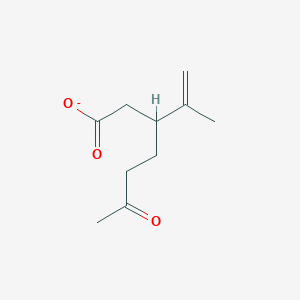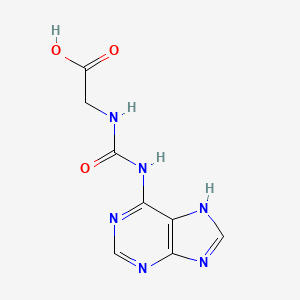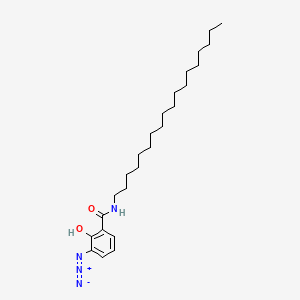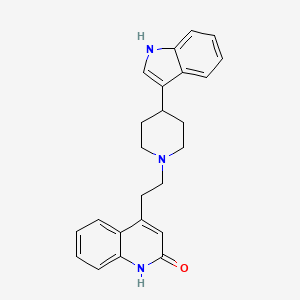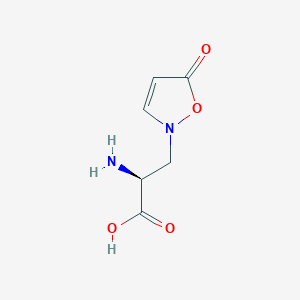
BIOYA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-oxoisoxazolin-2-yl)-L-alanine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens is replaced by a 5-oxoisoxazolin-2-yl group. It has a role as a plant metabolite. It is a member of isoxazoles, a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It is a tautomer of a 3-(5-oxoisoxazolin-2-yl)-L-alanine zwitterion.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Creation
- A study by Aouine et al. (2011) demonstrated a synthesis approach for racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine starting from an oxazoline derivative. This synthesis is significant for the preparation of derivatives of β-(1,2,4-Triazol-1-yl)alanine (Aouine, Faraj, Alami, El-Hallaoui, Elachqar, & Kerbal, 2011).
Fluorescent Reporting for Transition Metals
- Ferreira, Raposo, and Costa (2018) developed unnatural alanine derivatives with a benzoxazole moiety, acting as fluorescent reporters for transition metals like Co2+, Cu2+, Zn2+, and Ni2+. These derivatives demonstrate the potential for bioinspired fluorescent reporters for metal ions (Ferreira, Raposo, & Costa, 2018).
Solvatochromic Probes in Biophysical Studies
- Guzow et al. (2013) synthesized derivatives of 3-(2-benzoxazol-5-yl)alanine, particularly 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine, which were used as solvatochromic probes in biophysical studies to obtain information about the polarity of the microenvironment (Guzow, Czerwińska, Ceszlak, Kozarzewska, Szabelski, Czaplewski, Łukaszewicz, Kubicki, & Wiczk, 2013).
Fluorescent Monosaccharide Sensors
- In 2012, Guzow, Jażdżewska, and Wiczk synthesized 3-[2-(boronophenyl)benzoxazol-5-yl]alanine derivatives as fluorescent sensors for monosaccharides like glucose and fructose, indicating their use in selective sensing applications (Guzow, Jażdżewska, & Wiczk, 2012).
Eigenschaften
CAS-Nummer |
59476-61-8 |
|---|---|
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-oxo-1,2-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)3-8-2-1-5(9)12-8/h1-2,4H,3,7H2,(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
BDHFFHBFJUZSBF-BYPYZUCNSA-N |
Isomerische SMILES |
C1=CN(OC1=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(OC1=O)CC(C(=O)O)N |
Kanonische SMILES |
C1=CN(OC1=O)CC(C(=O)O)N |
Synonyme |
(isoxazolin-5-on-2-yl)alanine beta-(isoxazolin-5-on-2-yl)alanine BIOYA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(1-azepanyl)-2-oxoethoxy]-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1230669.png)
![6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1230671.png)
![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)
